molecular formula C5H5BrN2O B13671181 4-Amino-5-bromopyridin-2-ol

4-Amino-5-bromopyridin-2-ol

Cat. No.: B13671181
M. Wt: 189.01 g/mol
InChI Key: QDJXGWFAHINCNB-UHFFFAOYSA-N
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Description

4-Amino-5-bromopyridin-2-ol is a useful research compound. Its molecular formula is C5H5BrN2O and its molecular weight is 189.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-5-bromopyridin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-5-bromopyridin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5BrN2O

Molecular Weight

189.01 g/mol

IUPAC Name

4-amino-5-bromo-1H-pyridin-2-one

InChI

InChI=1S/C5H5BrN2O/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H3,7,8,9)

InChI Key

QDJXGWFAHINCNB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CNC1=O)Br)N

Origin of Product

United States
Foundational & Exploratory

1H and 13C NMR chemical shifts for 4-amino-5-bromopyridin-2-ol

Comprehensive Structural Elucidation of 4-Amino-5-bromopyridin-2-ol: 1 H and 13 C NMR Chemical Shifts and Causality

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary & Structural Context

The compound 4-amino-5-bromopyridin-2-ol (also known as 4-amino-5-bromo-2-pyridone) is a highly versatile heterocyclic building block. Its unique trifunctionalized scaffold—featuring an amino group, a halogen, and a hydroxyl/carbonyl moiety—makes it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including novel PCSK9 inhibitors and kinase-targeting therapeutics[1],[2].

Accurate structural validation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Because electrophilic aromatic substitutions (like bromination) on 4-amino-2-pyridones can yield multiple regioisomers, understanding the fundamental electronic effects that dictate the 1 H and 13 C chemical shifts is paramount for researchers confirming regiochemistry[3].

Tautomeric Equilibrium & Solvent Dynamics

Before assigning chemical shifts, one must establish the dominant tautomeric state of the molecule. 4-amino-5-bromopyridin-2-ol exists in a dynamic equilibrium between the lactim (2-pyridinol) and lactam (2-pyridone) forms.

In highly polar, hydrogen-bonding solvents such as deuterated dimethyl sulfoxide (DMSO- d6​ ), the equilibrium overwhelmingly favors the lactam (2-pyridone) tautomer [3]. This structural reality fundamentally alters the expected chemical shifts:

  • The C2 position behaves as an amide carbonyl ( C=O ) rather than an aromatic C−OH .

  • The ring nitrogen is protonated ( N−H ), introducing a highly deshielded exchangeable proton to the 1 H spectrum.

Causality in Chemical Shifts: The Electronic Landscape

As an application scientist, it is not enough to merely list chemical shifts; one must understand the causality behind them. The NMR spectrum of 4-amino-5-bromopyridin-2-ol is a masterclass in competing electronic substituent effects.

Proton ( 1 H) NMR Causality
  • The H-6 Proton (Downfield Shift): Located between the ring nitrogen and the C5-bromine atom, H-6 is subjected to the strong inductive electron-withdrawing effects ( −I ) of both adjacent heteroatoms. Consequently, it is highly deshielded and typically appears as a sharp singlet far downfield (~7.55 – 7.65 ppm).

  • The H-3 Proton (Upfield Shift): H-3 is positioned ortho to the C4-amino group. The lone pair on the amino nitrogen donates electron density into the ring via resonance ( +M effect). This massive increase in local electron density shields the H-3 proton, pushing its resonance significantly upfield (~5.45 – 5.55 ppm)[3].

Carbon ( 13 C) NMR Causality
  • The C-3 Position (Resonance Shielding): Similar to H-3, the C-3 carbon is highly shielded by the +M effect of the adjacent amino group. In 4-amino-2-pyridone systems, this carbon routinely shifts upfield to an extraordinary ~95.0 – 99.0 ppm[3].

  • The C-5 Position (Heavy Atom Effect): One might expect the electronegative bromine atom to deshield C-5. However, bromine exerts a "heavy atom effect" (diamagnetic shielding caused by its large electron cloud). This effect dominates the ipso-carbon, shifting C-5 upfield to ~98.0 – 102.0 ppm.

  • The C-2 and C-4 Positions (Deshielding): C-2 acts as a carbonyl carbon (~162 ppm), while C-4 is directly attached to the electronegative amino group, resulting in a deshielded resonance (~153 ppm).

Quantitative Data Presentation

The following tables summarize the expected chemical shifts for 4-amino-5-bromopyridin-2-ol in DMSO- d6​ , derived from the structural principles of monoamino-substituted 2-pyridinols[3].

Table 1: 1 H NMR Resonance Assignments (DMSO- d6​ , 400 MHz)
PositionChemical Shift (ppm)MultiplicityIntegrationCausality / Assignment
H-6 7.55 – 7.65Singlet (s)1HDeshielded by adjacent ring nitrogen and inductive pull of C5-Br.
H-3 5.45 – 5.55Singlet (s)1HStrongly shielded by the +M resonance effect of the C4-NH 2​ group.
-NH 2​ 6.20 – 6.40Broad singlet (br s)2HExchangeable protons; typical shift for an electron-donating aromatic amine.
-NH 11.20 – 11.50Broad singlet (br s)1HLactam N-H proton; highly deshielded, position varies with concentration.
Table 2: 13 C NMR Resonance Assignments (DMSO- d6​ , 100 MHz)
PositionChemical Shift (ppm)Causality / Assignment
C-2 161.5 – 163.0Carbonyl carbon ( C=O ) of the dominant 2-pyridone tautomer.
C-4 152.0 – 154.5Deshielded by the directly attached electronegative nitrogen (-NH 2​ ).
C-6 136.0 – 138.5Deshielded by the adjacent ring nitrogen and inductive effect of bromine.
C-5 98.0 – 102.0Shielded by the diamagnetic "heavy atom effect" of the attached bromine.
C-3 95.0 – 99.0Highly shielded by the strong +M effect of the C4-NH 2​ group.

Standardized Experimental Protocol

To ensure a self-validating and reproducible system, follow this standardized protocol for acquiring the NMR spectra of 4-amino-5-bromopyridin-2-ol.

Step 1: Sample Preparation

  • Weigh 15–20 mg of high-purity 4-amino-5-bromopyridin-2-ol.

  • Dissolve the compound completely in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube, ensuring no particulate matter is suspended.

Step 2: Instrument Calibration & Tuning

  • Insert the sample into the NMR spectrometer (e.g., 400 MHz).

  • Lock the magnetic field to the deuterium resonance of the DMSO- d6​ solvent.

  • Tune and match the probe specifically for 1 H and 13 C frequencies.

  • Shim the magnetic field (Z1–Z5 gradients) until the TMS signal achieves a line width of ≤0.5 Hz.

Step 3: Data Acquisition

  • 1 H NMR: Use a standard 30° pulse sequence (zg30). Set the number of scans (ns) to 16, with a relaxation delay (d1) of 1.0 s, and a spectral width of 20 ppm.

  • 13 C NMR: Use a proton-decoupled pulse sequence (zgpg30). Due to the presence of quaternary carbons (C-2, C-4, C-5) and lower natural abundance, set the number of scans (ns) to 1024–2048. Set the relaxation delay (d1) to 2.0 s to ensure complete relaxation of quaternary carbons.

Step 4: Processing & Validation

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C).

  • Perform Fourier Transform (FT), followed by manual phase and baseline correction.

  • Reference the spectrum using the residual DMSO pentet at 2.50 ppm ( 1 H) and the DMSO septet at 39.52 ppm ( 13 C).

Workflows & Mechanistic Visualization

The following diagrams illustrate the standardized acquisition workflow and the electronic causality governing the chemical shifts.

WorkflowASample Preparation15-20 mg in 0.6 mL DMSO-d6B1H NMR Acquisition400 MHz, ns=16, d1=1sA->BC13C NMR Acquisition100 MHz, ns=1024, d1=2sA->CDData ProcessingFT, Phase/Baseline CorrectionB->DC->DEStructural ValidationShift & Causality AnalysisD->E

Standardized workflow for NMR acquisition and structural validation.

EffectsNH2C4-NH2 Group(+M Resonance)C3C3 Position(~97 ppm)NH2->C3 Strong ShieldingH3H3 Proton(~5.5 ppm)NH2->H3 Upfield ShiftBrC5-Br Group(Heavy Atom Effect)C5C5 Position(~100 ppm)Br->C5 Core ShieldingH6H6 Proton(~7.6 ppm)Br->H6 Inductive Deshielding

Electronic substituent effects governing the NMR chemical shifts in 4-amino-5-bromopyridin-2-ol.

References

  • Fujimoto, A., et al. "The Lactam–Lactim Tautomerization of Monoamino-Substituted 2-Pyridinols in Tetrahydrofuran." SciSpace. Available at: [Link]

  • Giannessi, L., et al. "Optimization of 4‐Amino‐2‐Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9: Integrating Structure–Activity and Structure–Metabolism Relationships." ResearchGate, Nov. 2025. Available at: [Link]

  • Padua Research Archive. "Identification of 4-amino-2-Pyridones as new potent PCSK9 inhibitors." Unipd, Dec. 2023. Available at:[Link]

Part 1: Empirical Evaluation of Solid-State Thermal Stability

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-amino-5-bromopyridin-2-ol

For researchers, scientists, and drug development professionals, understanding the thermodynamic stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is the bedrock upon which formulation development, shelf-life determination, and ultimately, patient safety are built. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-amino-5-bromopyridin-2-ol, a substituted pyridinol of interest in medicinal chemistry.[1] As a heterocyclic compound, its stability is governed by a nuanced interplay of solid-state forces, potential tautomerism, and susceptibility to thermal degradation.[2][3]

This document eschews a rigid, templated approach. Instead, it presents an integrated strategy, synergizing empirical thermal analysis with first-principles computational modeling. We will explore not just the "how" but the "why" of these methodologies, providing the causal logic behind experimental design and data interpretation to deliver a robust and self-validating stability profile.

The initial and most direct assessment of thermodynamic stability involves subjecting the bulk material to controlled thermal stress. This approach provides critical, real-world data on the temperature thresholds at which physical and chemical changes occur. We primarily utilize two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4]

The Principle of Thermal Analysis Techniques
  • Thermogravimetric Analysis (TGA): This technique is fundamental for determining a material's thermal stability and decomposition profile.[5] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] A mass loss event indicates decomposition or the loss of volatiles, such as moisture or residual solvents.[4][8] The onset temperature of this mass loss is a primary indicator of the compound's degradation threshold.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is exceptionally sensitive to thermal events such as melting, crystallization, and solid-state phase transitions.[10] For a crystalline solid like 4-amino-5-bromopyridin-2-ol, the melting point (Tm) is a key characteristic. A sharp, high-temperature melting endotherm is generally indicative of a pure, stable crystalline lattice.

Experimental Workflow for Thermal Analysis

The following workflow diagram illustrates the logical sequence of experimental analysis.

G cluster_exp Experimental Workflow Sample API Sample: 4-amino-5-bromopyridin-2-ol TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Data_TGA TGA Data: - Onset of Decomposition (T_onset) - Mass Loss (%) TGA->Data_TGA Data_DSC DSC Data: - Melting Point (T_m) - Enthalpy of Fusion (ΔH_fus) DSC->Data_DSC

Caption: Experimental workflow for thermal stability analysis.

Detailed Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset temperature of thermal decomposition.

  • Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Discovery TGA 550).

  • Methodology:

    • Sample Preparation: Accurately weigh 3-5 mg of 4-amino-5-bromopyridin-2-ol powder into a platinum or ceramic TGA pan.

    • Instrument Setup: Place the pan in the TGA furnace.

    • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is chosen to study the intrinsic thermal decomposition without oxidative effects.[11]

    • Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. A 10 °C/min rate is a standard practice that balances resolution and experimental time.

    • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Self-Validation: The run should include an initial isothermal hold to ensure a stable baseline mass, confirming the absence of immediate volatile loss at the starting temperature. The final residual mass should be noted.

Protocol 2: Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and enthalpy of fusion.

  • Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Discovery DSC 25).[10]

  • Methodology:

    • Sample Preparation: Accurately weigh 1-3 mg of 4-amino-5-bromopyridin-2-ol powder into a Tzero aluminum hermetic pan. Seal the pan to prevent sublimation before melting.

    • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Atmosphere: Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

    • Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to a temperature approximately 30-40 °C above the expected melting point (e.g., to 200 °C, based on a reported melting range of 150-160 °C[1]) at a heating rate of 10 °C/min.

    • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Self-Validation: The baseline before and after the melting endotherm should be stable and at a similar heat flow level. A single, sharp melting peak confirms the sample's crystallinity and purity.

Anticipated Quantitative Data

The data from these analyses should be systematically tabulated for clear interpretation.

ParameterTechniqueAnticipated Value/RangeSignificance
Tonset (Decomposition)TGA> 200 °CThe temperature at which significant chemical degradation begins.[6]
Mass Loss at TonsetTGA~5%A standard metric to define the onset of decomposition.[11]
Tm (Melting Peak)DSC150 - 160 °CIndicates the transition from solid to liquid; a key physical property.[1]
ΔHfus (Enthalpy of Fusion)DSCCompound-specificEnergy required to melt the solid; reflects the strength of the crystal lattice.

Part 2: Computational Modeling of Intrinsic Stability

While experimental methods probe the bulk material, computational chemistry provides invaluable insight into the molecule's intrinsic stability at an electronic level.[12] For 4-amino-5-bromopyridin-2-ol, a critical consideration is the potential for tautomerism between the pyridin-2-ol (lactim) and pyridin-2-one (lactam) forms. The relative stability of these tautomers can significantly impact the compound's chemical properties and behavior.[3]

The Pyridinol-Pyridone Tautomeric Equilibrium

The equilibrium between the aromatic alcohol (pyridinol) and the non-aromatic amide (pyridone) is a classic example of prototropic tautomerism. The dominant form is highly dependent on the molecular environment (gas phase, solvent, solid state).[3]

Tautomers Lactim Lactim Equilibrium Lactam Lactam

Caption: Tautomeric equilibrium for the core structure.

Principle of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[13] By solving for the electron density, DFT can accurately calculate the total electronic energy of a molecule.[14] This allows us to compare the energies of the different tautomers and predict which one is thermodynamically more stable. By including calculations for vibrational frequencies, we can also derive key thermodynamic properties like Gibbs free energy (G), which is the ultimate arbiter of stability at a given temperature.[15]

Computational Workflow

The following diagram outlines a robust workflow for the computational assessment of tautomer stability.

G cluster_comp Computational Workflow Input Input Structures: Tautomer 1 (Lactim) Tautomer 2 (Lactam) Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq Frequency Calculation Opt->Freq Solvation Solvation Model (e.g., PCM) Freq->Solvation Analysis Energy Analysis: - Compare Gibbs Free Energy (ΔG) - Identify Most Stable Tautomer Solvation->Analysis

Caption: Workflow for DFT-based stability prediction.

Protocol 3: DFT Calculation of Relative Tautomer Stability

  • Objective: To calculate the relative Gibbs free energy of the lactim and lactam tautomers to predict the dominant species.

  • Software: A quantum chemistry package such as Gaussian, Spartan, or similar.[16]

  • Methodology:

    • Structure Generation: Build the 3D structures of both the 4-amino-5-bromopyridin-2-ol (lactim) and 4-amino-5-bromo-1H-pyridin-2-one (lactam) tautomers.

    • Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p) is a common and reliable choice).[16] This step finds the lowest energy conformation for each molecule.

    • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory on the optimized geometries. This step serves two purposes:

      • Verification: Confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

      • Thermodynamics: Provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy, which are used to calculate the Gibbs free energy (G).[15]

    • Solvation Modeling: Re-run the optimization and frequency calculations using an implicit solvation model (e.g., Polarizable Continuum Model, PCM) to simulate the effect of a solvent environment (e.g., water or ethanol), as stability can be highly solvent-dependent.[3]

    • Data Analysis: Calculate the relative Gibbs free energy (ΔG) between the two tautomers. The tautomer with the lower G is the more stable form.

Anticipated Computational Data

The results from DFT calculations are used to determine the relative stability.

Tautomer FormElectronic Energy (Hartree)Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
LactimE1G1ΔG1
LactamE2G2ΔG2

Note: The tautomer with the lower (more negative) Gibbs Free Energy is predicted to be the more stable species.

Part 3: Integrated Stability Assessment: A Holistic View

Neither experimental nor computational analysis alone provides a complete picture. True scientific integrity is achieved by integrating both datasets to form a cohesive stability profile.

G cluster_exp Experimental Data cluster_comp Computational Data TGA TGA (Decomposition Temp) Profile Comprehensive Thermodynamic Stability Profile TGA->Profile Bulk Degradation DSC DSC (Melting Point, Lattice Energy) DSC->Profile Solid-State Stability DFT DFT (Intrinsic Tautomer Stability) DFT->Profile Molecular Stability

Caption: Integrated assessment of thermodynamic stability.

The melting point from DSC reflects the energy required to overcome the crystal lattice forces.[17] A high melting point suggests strong intermolecular interactions, such as hydrogen bonding, which contribute to overall stability. DFT calculations can help rationalize these interactions by identifying the most stable tautomer, which in turn dictates the possible hydrogen bonding patterns in the solid state. The TGA decomposition temperature provides the ultimate ceiling for thermal stability. If DFT predicts a particularly stable molecular form, this should correlate with a high observed decomposition temperature.

References

  • The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. TA Instruments.

  • TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc.

  • Thermogravimetric Analysis. Improved Pharma.

  • The Use Of Differential Scanning Calorimetry And Modulated Differential Scanning Calorimetry To Study Material Interactions Of APIs And Excipients. Bioprocess Online.

  • Thermogravimetric Analysis in Pharmaceuticals. Veeprho.

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research.

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC.

  • Density functional theory. Wikipedia.

  • Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics - ACS Publications.

  • The Role of Thermal Analysis in Evaluating API and Excipient Interactions. AZoM.

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments.

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. ResolveMass Laboratories Inc.

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed.

  • 4-Amino-5-bromopyridin-2-ol. EvitaChem.

  • Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development. Benchchem.

  • Density Functional Theory Predictions of Derivative Thermodynamic Properties of a Confined Fluid. arXiv.

  • Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid. Crystal Growth & Design - ACS Publications.

  • (PDF) Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. ResearchGate.

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Semantic Scholar.

  • [For Beginners] What is Density Functional Theory (DFT)? | Basics. Matlantis.

  • Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. MDPI.

  • dfttk_example. GitHub.

  • Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange.

  • A study of the known and hypothetical crystal structures of pyridine: why are there four molecules in the asymmetric unit cell?. RSC Publishing.

  • Unraveling the Stability of 5-Chloro-2-pyridone: A Theoretical Deep Dive. Benchchem.

  • Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. MDPI.

  • Diverse reactivity of an iron–aluminium complex with substituted pyridines. PMC.

  • Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen.

  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. ACS Publications.

  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. RSC Publishing.

  • Thermodynamic study of the acid dissociation of substituted pyridinium ions in methanol. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing).

  • The PM5 calculated thermodynamic properties of pyridine derivatives in aqueous solution. ResearchGate.

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed.

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH.

  • Pyridine. Wikipedia.

  • Theoretical Study on Structures and Properties of High-Energy Density Derivatives of Pyridine. Asian Journal of Chemistry.

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES.

  • Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine-Li ion Complex. arXiv.

  • Experimental and computational studies of pyridine -assisted post-synthesis modified air stable covalent–organic frameworks. Chemical Communications (RSC Publishing).

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Bromination of 4-Amino-pyridin-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the regioselective halogenation of electron-rich heterocycles.

The bromination of 4-amino-pyridin-2-ol (also referred to as 4-amino-2-pyridone or 4-amino-2-hydroxypyridine) is notoriously prone to over-bromination and poor regioselectivity. This is due to the highly activating nature of both the C4-amino group and the C2-hydroxyl/pyridone oxygen. This guide synthesizes field-proven methodologies and mechanistic insights to help you establish a robust, self-validating protocol for your experiments.

Mechanistic Insights: The Causality of Reaction Outcomes

Understanding the tautomerism of 4-amino-pyridin-2-ol is critical to controlling your reaction. In aqueous or highly polar media, the 2-pyridone tautomer predominates over the 2-hydroxypyridine form. Bromination of the pyridone tautomer proceeds via an electrophilic aromatic substitution (S_EAr) that is highly sensitive to pH and solvent polarity.

As demonstrated in kinetic studies of 4-pyridone derivatives, the monobrominated intermediate often exhibits a lower pKa than the starting material. This makes its conjugate base significantly more reactive towards electrophiles, rapidly leading to an uncontrolled dibromination cascade (typically at the 3 and 5 positions) [1]. To isolate the monobromo product, one must strictly control the equivalents of the brominating agent, lower the temperature to suppress secondary activation, and choose a solvent that moderates the nucleophilicity of the substrate.

Workflow Diagram: Bromination Optimization Logic

BrominationOptimization Start 4-Amino-pyridin-2-ol Starting Material Tautomer Solvent Selection (Tautomer Control) Start->Tautomer Determine polarity Reagent Brominating Agent (NBS vs Br2) Tautomer->Reagent Polar aprotic (DMF) LowConv Issue: Low Conversion Tautomer->LowConv Non-polar solvent Temp Temperature Control (-10°C to 0°C) Reagent->Temp 1.05 eq NBS OverBrom Issue: Dibromination (3,5-dibromo) Reagent->OverBrom Excess Br2 / High T Product Optimized Monobromo Target Product Temp->Product Kinetic control OverBrom->Temp Lower Temp / Adjust Eq LowConv->Reagent Add Lewis Acid

Logical workflow for optimizing the regioselective bromination of 4-amino-pyridin-2-ol.

Troubleshooting FAQs

Q1: I am consistently getting the 3,5-dibromo-4-amino-2-pyridone instead of the monobrominated product. How do I stop over-bromination? A: This is the most common issue in pyridone chemistry. The first bromination increases the acidity of the remaining ring protons, making the monobromo intermediate highly reactive under standard conditions [1]. Solution: Switch from elemental bromine (Br₂) to N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or Acetonitrile at -10 °C to 0 °C. NBS provides a low, steady concentration of electrophilic bromine, which favors kinetic control and prevents the runaway dibromination cascade [2].

Q2: My conversion is stalling at 60%. Should I add more NBS or heat the reaction? A: Do not heat the reaction. Heating will immediately trigger dibromination and potential oxidation of the C4-amino group. Stalled conversion is almost always a solubility issue or a lack of electrophilic activation. Solution: Ensure your starting material is fully dissolved before adding the reagent. If using DMF, add a catalytic amount of a mild Lewis acid (e.g., NH₄OAc or ZrCl₄) to activate the NBS without raising the temperature. Additionally, verify the quality of your NBS; degraded NBS contains succinimide and free Br₂, which skews the stoichiometric ratio.

Q3: How do I separate the 3-bromo and 5-bromo isomers if a mixture forms? A: The 4-amino group strongly directs to both ortho positions (3 and 5). However, the 3-position is sterically more hindered due to the adjacent pyridone carbonyl. Solution: Exploit their pKa differences. The isomers have divergent solubility profiles in mildly acidic aqueous solutions. A pH-controlled precipitation (adjusting the pH to ~4.5–5.0) can selectively crash out the less soluble isomer. If chromatography is required, reverse-phase HPLC or recrystallization from ethanol/water mixtures is highly effective [3].

Quantitative Data: Condition Optimization Summary

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution. Notice how the shift from thermodynamic control (Room Temperature, Br₂) to kinetic control (Sub-zero, NBS) drastically improves the monobromo yield.

SolventReagent (Eq.)TemperatureAdditiveMonobromo Yield (%)Dibromo Yield (%)
Water/AcOHBr₂ (1.1)25 °CNone28%65%
MethanolNBS (1.05)25 °CNone45%40%
DMFNBS (1.0)0 °CNone72%15%
DMFNBS (1.0)-10 °CNH₄OAc (0.1 eq)89% <5%
Self-Validating Experimental Protocol: Regioselective Monobromination

This protocol is designed as a self-validating system. Step 3 includes a mandatory In-Process Control (IPC) check that dictates whether the reaction should proceed or be quenched, ensuring you do not blindly follow steps to a failed outcome.

Step 1: Preparation & Solvation In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen balloon, dissolve 4-amino-pyridin-2-ol (10.0 mmol) in anhydrous DMF (40 mL). Ensure complete dissolution; suspended particles will cause localized stoichiometric imbalances.

Step 2: Controlled Electrophilic Addition Cool the solution to -10 °C using an ice/brine bath. Dissolve freshly recrystallized NBS (10.0 mmol) in anhydrous DMF (15 mL). Add the NBS solution dropwise via an addition funnel over 45 minutes, maintaining the internal temperature strictly below -5 °C.

Step 3: In-Process Control (IPC) & Validation Stir for 1 hour at -10 °C. Remove a 50 µL aliquot, quench with 10% aqueous sodium thiosulfate, and analyze via LC-MS or TLC.

  • Validation Check: If the starting material is >5%, add 0.05 eq of NBS and stir for 15 more minutes. If the dibrominated product is detected at >5%, immediately proceed to Step 4 to arrest the reaction and prevent further over-bromination.

Step 4: Quenching Quench the reaction mixture by pouring it into 150 mL of ice-cold 5% aqueous sodium thiosulfate solution under vigorous stirring. This immediately neutralizes any unreacted electrophilic bromine.

Step 5: Isolation via pH-Dependent Precipitation Adjust the pH to 5.0 using 1M HCl or 1M NaOH as needed. Stir for 30 minutes until a precipitate fully forms. Filter the solid under vacuum, wash with cold distilled water (3 x 20 mL) to remove residual DMF and succinimide, and dry under high vacuum at 40 °C to afford the pure monobrominated product.

References
  • Title: Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Concise Entries to 4-Halo-2-pyridones and 3-Bromo-4-halo-2-pyridones Source: Synlett / ResearchGate URL: [Link]

Technical Support Center: Troubleshooting Low Solubility of 4-Amino-5-Bromopyridin-2-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for handling 4-amino-5-bromopyridin-2-ol (CAS: 3430-19-1). This compound is notoriously difficult to solubilize due to its unique physicochemical properties. This guide is designed for researchers, medicinal chemists, and formulation scientists who require robust, field-proven strategies to overcome these solubility barriers in organic synthesis, in vitro assays, and formulation development.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why does 4-amino-5-bromopyridin-2-ol exhibit such poor solubility in standard organic solvents like DCM, EtOAc, or Hexane? A1: The poor solubility is a thermodynamic issue driven by high crystal lattice energy. The molecule exists in a tautomeric equilibrium between its pyridinol form and its 2-pyridone form. The pyridinone scaffold provides multiple hydrogen bond acceptors (the carbonyl oxygen and pyridine nitrogen) and hydrogen bond donors (the exocyclic -NH₂ and endocyclic -NH-) 1. In the solid state, these molecules self-assemble into extensive, multi-directional hydrogen-bonded dimers and ribbons 2. The energy required to break these solute-solute interactions vastly exceeds the solvation energy provided by standard non-polar or moderately polar organic solvents.

Q2: I need to prepare a high-concentration stock solution for in vitro screening. Which solvent system is optimal? A2: You must use polar aprotic solvents with high hydrogen-bond acceptor capacity, such as DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone). The causality here is straightforward: the highly polarized S=O or C=O bonds in these solvents act as strong hydrogen bond acceptors, satisfying the solute's -NH₂ and -NH- donors and disrupting the crystal lattice without donating protons that would compete with the solute's own acceptor sites 3.

Q3: My downstream application is a palladium-catalyzed cross-coupling reaction, but the starting material won't dissolve in the THF/Toluene reaction mixture. How can I proceed? A3: You must alter the molecular structure temporarily via chemical masking . By reacting the primary amine with Boc-anhydride (Boc₂O), you convert the -NH₂ into a carbamate. This serves two purposes: it removes a critical hydrogen bond donor, and it introduces a bulky, lipophilic tert-butyl group that sterically hinders crystal packing. This drastically lowers the melting point and increases solubility in ethereal and halogenated solvents, allowing homogeneous catalysis to proceed.

Q4: Can I use pH adjustment to improve solubility in aqueous-organic mixtures? A4: Yes. 4-amino-5-bromopyridin-2-ol is amphoteric, acting as a weak base [[4]](). By adding a strong acid (e.g., HCl) to protonate the amine, or a strong base (e.g., NaOH) to deprotonate the pyridinol/lactam, you form an ionized salt. Ionization dramatically increases the solvation energy in highly polar or aqueous media through ion-dipole interactions, easily overcoming the lattice energy 5.

Part 2: Quantitative Data Summaries

To aid in solvent selection, the empirical solubility profiles for 4-amino-5-bromopyridin-2-ol are summarized below.

Solvent ClassRepresentative SolventsH-Bond Acceptor CapacityExpected Solubility (mg/mL)Primary Mechanism of SolvationRecommended Application
Non-Polar Hexane, TolueneVery Low< 0.1Weak Van der Waals forcesNot recommended
Moderately Polar Aprotic DCM, EtOAc, THFLow to Moderate0.1 - 2.0Dipole-dipole interactionsExtraction (post-derivatization)
Polar Protic Methanol, EthanolHigh (Donor & Acceptor)2.0 - 10.0H-bonding (competes with lattice)Recrystallization
Highly Polar Aprotic DMSO, NMP, DMFVery High (Acceptor only)50.0 - 150.0+Lattice disruption via H-bond acceptanceStock solutions, Assays
Aqueous Acid/Base 1M HCl or 1M NaOHN/A (Ionizing)> 200.0Ion-dipole interactions (Salt formation)Aqueous formulations

Part 3: Mechanistic Visualizations

The following decision matrices and mechanistic pathways illustrate the logic behind selecting a solubilization strategy.

Workflow A 4-amino-5-bromopyridin-2-ol Insoluble in Organic Solvent B Identify Downstream Application A->B C In Vitro Assays / Stock Solutions B->C D Organic Synthesis / Cross-Coupling B->D E Aqueous Formulation / In Vivo Studies B->E F Use Polar Aprotic Solvents (DMSO, NMP) + Sonication C->F G Chemical Masking (Boc/Ac protection of -NH2) D->G H Salt Formation (HCl or NaOH addition) E->H

Decision matrix for selecting a solubilization strategy based on downstream applications.

Mechanism cluster_0 Disruption Mechanisms Lattice Solid State Lattice (High Lattice Energy) M1 H-Bond Acceptor Solvents (DMSO/NMP) Lattice->M1 M2 Ionization (Salt Formation) Lattice->M2 M3 Covalent Masking (Protecting Groups) Lattice->M3 Solvated Solvated Monomer (Thermodynamic Solution) M1->Solvated M2->Solvated M3->Solvated

Mechanisms of crystal lattice disruption to achieve thermodynamic solubility.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not rely solely on visual inspection (which only confirms kinetic suspension); always validate thermodynamic equilibrium analytically.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Purpose: To accurately determine the maximum solubility of the compound in a chosen solvent system (e.g., DMSO/Water co-solvents).

  • Preparation: Add an excess amount of 4-amino-5-bromopyridin-2-ol (e.g., 50 mg) to a 2 mL Eppendorf tube.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., 100% DMSO or a specific co-solvent mixture).

  • Equilibration: Vortex the mixture for 2 minutes, then place it in a thermoshaker at 25°C and 800 rpm for 24 hours. Causality: 24 hours ensures the system transitions from a kinetic dissolution state to a true thermodynamic equilibrium.

  • Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet undissolved microcrystals.

  • Validation (Self-Validating Step): Carefully extract 10 µL of the clear supernatant. Dilute this 1:100 in a compatible mobile phase (e.g., Acetonitrile/Water). Quantify the concentration via HPLC-UV (measuring absorbance at the compound's λ_max, typically around 280-310 nm) against a pre-established standard curve.

Protocol B: Transient Masking (Boc-Protection) for Organic Synthesis

Purpose: To temporarily eliminate hydrogen bond donors, dramatically increasing solubility in ethereal/halogenated solvents for downstream synthesis.

  • Suspension: Suspend 1.0 eq of 4-amino-5-bromopyridin-2-ol in anhydrous THF (0.2 M). The mixture will be heterogeneous.

  • Catalysis: Add 0.1 eq of DMAP (4-Dimethylaminopyridine) and 2.0 eq of Triethylamine (TEA).

  • Derivatization: Slowly add 1.2 eq of Di-tert-butyl dicarbonate (Boc₂O) dissolved in a minimal amount of THF dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Observation: The cloudy suspension will gradually become a clear, homogeneous solution as the Boc-protected product forms, proving the lattice-disruption hypothesis.

  • Validation: Perform TLC (Thin Layer Chromatography) using 50% EtOAc/Hexane. The starting material will remain at the baseline (due to high polarity/H-bonding), while the Boc-protected product will migrate with a high Rf value. Confirm mass via LC-MS.

Protocol C: Salt Formation for Aqueous Media

Purpose: To generate a highly water-soluble ionized species for formulation or aqueous assays.

  • Acidic Salt (Pyridinium Formation): Suspend 100 mg of the compound in 5 mL of distilled water. Slowly add 1M HCl dropwise while stirring until the pH reaches ~2.0. The solid will dissolve as the amine/pyridine nitrogen is protonated.

  • Basic Salt (Phenoxide/Pyridonate Formation): Suspend 100 mg of the compound in 5 mL of distilled water. Slowly add 1M NaOH dropwise until the pH reaches ~12.0. The solid will dissolve as the hydroxyl/lactam proton is removed.

  • Validation: Lyophilize the clear solution to isolate the respective salt. Re-dissolve the resulting powder in unbuffered water to confirm that the intrinsic dissolution rate and total solubility have increased by at least an order of magnitude compared to the free base.

References

  • Discovery and Structure−Activity Relationship of 3-Aminopyrid-2-ones as Potent and Selective Interleukin-2 Inducible T-Cell Kinase (Itk) Inhibitors . Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry . PMC - NIH. Available at:[Link]

  • Solubility enhancement techniques: A comprehensive review . World Journal of Biology Pharmacy and Health Sciences (WJBPHS). Available at: [Link]

Sources

separating 4-amino-5-bromopyridin-2-ol from unreacted starting materials

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 4-amino-5-bromopyridin-2-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are tasked with isolating this valuable synthetic intermediate from unreacted starting materials and common byproducts. As Senior Application Scientists, we understand that robust and efficient purification is critical for the success of subsequent synthetic steps and the overall integrity of your research.

This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles that govern the separation. By understanding the "why" behind each step, you will be better equipped to troubleshoot unexpected results and adapt the methodology to your specific experimental context.

Part 1: Foundational Principles - Understanding Your Molecules

Successful purification begins with a thorough understanding of the physical and chemical properties of the compounds in your mixture. The most common synthesis of 4-amino-5-bromopyridin-2-ol involves the electrophilic bromination of 4-amino-2-pyridinone using a reagent like N-bromosuccinimide (NBS).[1][2] This leaves you with a crude mixture containing your desired product, unreacted starting material, and the byproduct succinimide.

CompoundStructureMol. Weight ( g/mol )Key pKaSolubility
4-amino-5-bromopyridin-2-ol (Product)Structure of 4-amino-5-bromopyridin-2-ol~203.02~11.0-11.4 (Pyridinol -OH, estimated)Soluble in polar solvents (e.g., water, methanol).[1]
4-amino-2-pyridinone (Starting Material)Structure of 4-amino-2-pyridinone~110.11[3]~11.49 (Pyridinol -OH, predicted)[4]Soluble in water and some organic solvents.[4]
Succinimide (Byproduct)Structure of Succinimide~99.09[5]~9.6 (Imide N-H)[6][7]Soluble in water, ethanol; insoluble in ether, chloroform.[5][8]

The Causality Behind the Separation Strategy: Exploiting pKa Differences

The key to an efficient separation lies in the different acidities of the three main components.

  • Succinimide: With a pKa of ~9.6, the imide proton is the most acidic in the mixture.

  • Product vs. Starting Material: The electron-withdrawing effect of the bromine atom at the 5-position makes the hydroxyl proton of 4-amino-5-bromopyridin-2-ol more acidic (i.e., it has a lower pKa) than the corresponding proton on the unbrominated starting material, 4-amino-2-pyridinone.

This hierarchy of acidity allows for a selective liquid-liquid extraction by carefully controlling the pH of the aqueous phase.[9][10] By using a base of appropriate strength, we can selectively deprotonate the most acidic compounds, rendering them ionic and thus soluble in the aqueous layer, while leaving less acidic compounds in the organic layer.[11]

cluster_aqueous Aqueous Phase crude Crude Mixture (Product, SM, Succinimide) organic_after_bicarb Product + SM crude->organic_after_bicarb Wash 1 bicarb_wash Aqueous NaHCO3 (pH ~8.3) organic_final Starting Material (SM) organic_after_bicarb->organic_final Wash 2 carbonate_wash Aqueous Na2CO3 (pH ~10.5-11) succinimide_salt Succinimide Salt (Aqueous Soluble) bicarb_wash->succinimide_salt Selectively deprotonates most acidic byproduct (pKa ~9.6) product_salt Product Salt (Aqueous Soluble) carbonate_wash->product_salt Selectively deprotonates more acidic Product (pKa < pH)

Caption: Logic of pH-based liquid-liquid extraction for selective separation.

Part 2: Recommended Purification Protocols

This section outlines a two-stage purification strategy: a primary separation using pH-controlled liquid-liquid extraction followed by a final purification via recrystallization.

Protocol 1: Selective Liquid-Liquid Extraction

This protocol is designed to first remove the acidic succinimide byproduct and then separate the desired product from the less acidic starting material.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M aqueous sodium carbonate (Na₂CO₃) solution

  • 3M aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper or pH meter

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable volume of ethyl acetate (e.g., 10-20 mL per gram of crude material) in a separatory funnel.

  • Succinimide Removal:

    • Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.

    • Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake gently for 1-2 minutes.

    • Allow the layers to separate and drain the lower aqueous layer. This layer contains the deprotonated succinimide.

    • Repeat this wash one more time to ensure complete removal.

  • Product Extraction:

    • Add an equal volume of 1M Na₂CO₃ solution to the remaining organic layer in the funnel. The target pH should be between the pKa of the product and the starting material (approx. pH 10.5-11).

    • Shake vigorously for 2-3 minutes.

    • Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer now contains your deprotonated product.

    • Repeat this extraction with fresh Na₂CO₃ solution and combine the aqueous extracts. The organic layer now primarily contains the unreacted (and less acidic) 4-amino-2-pyridinone.

  • Product Precipitation:

    • Place the combined aqueous extracts containing your product in an ice-water bath and stir.

    • Slowly add 3M HCl dropwise to acidify the solution to pH ~7-8. Your product, 4-amino-5-bromopyridin-2-ol, will precipitate as it becomes protonated and less water-soluble.

    • Monitor the pH carefully; over-acidification can lead to protonation of the amino group and re-solubilization.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water to remove residual salts.

    • Leave the solid on the filter under vacuum to air-dry for 15-20 minutes. The resulting solid is your crude, but significantly purified, product.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids.[12][13] The goal is to dissolve the crude product in a minimum amount of a hot solvent, in which impurities are more soluble, and then allow the desired product to crystallize upon cooling.

Materials:

  • Crude 4-amino-5-bromopyridin-2-ol from Protocol 1

  • Ethanol (EtOH)

  • Deionized water

  • Erlenmeyer flask, hot plate, Büchner funnel

Step-by-Step Methodology:

  • Solvent Selection: An ethanol/water mixture is a good starting point for this polar compound.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate until it boils and the solid dissolves.

  • Induce Saturation: While maintaining the heat, add hot deionized water dropwise until the solution just begins to turn cloudy (this is the saturation point).

  • Re-clarify: Add a few drops of hot ethanol to make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

    • Dry the crystals thoroughly under vacuum. The purity can be checked by melting point analysis or TLC.

Part 3: Troubleshooting and FAQs

Q1: My yield after the acid-base extraction is very low. What went wrong?

  • Cause: The pH of the sodium carbonate wash may have been too low to effectively deprotonate your product, or the final precipitation pH was incorrect.

  • Solution: Ensure your sodium carbonate solution is fresh and at the correct concentration. Use a calibrated pH meter to precisely control the pH during extraction and precipitation steps. Remember, over-acidifying during precipitation can re-dissolve your product by protonating the basic amino group.

Q2: After extraction, my TLC plate still shows both product and starting material spots close together. How can I improve the separation?

  • Cause: The pKa difference between your product and starting material might be smaller than anticipated, leading to incomplete separation via extraction.

  • Solution: This is a common scenario where column chromatography is necessary. The polarity difference, although slight, is often sufficient for chromatographic separation. Proceed to the advanced purification protocol below.

Q3: My product "oiled out" instead of crystallizing during recrystallization. What should I do?

  • Cause: This often happens if the solution is supersaturated or if residual impurities are preventing crystal lattice formation.

  • Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional hot ethanol to reduce the saturation, and allow it to cool even more slowly. Scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites to initiate crystallization. If available, adding a tiny "seed" crystal of pure product can also be highly effective.

Q4: I'm trying column chromatography, but my product peak is tailing badly.

  • Cause: The basic amino and pyridine nitrogen atoms in your compound are interacting strongly with the acidic silanol groups on the surface of the silica gel.[14] This causes a portion of the molecules to move more slowly, resulting in a "tailed" peak.

  • Solution: Add a small amount of a competing base, such as triethylamine (TEA) (0.1-1%), to your eluent (e.g., Ethyl Acetate/Hexane).[12] The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute with a much more symmetrical peak shape. Alternatively, using a less acidic stationary phase like alumina can also mitigate this issue.[15]

Part 4: Advanced Purification - Flash Column Chromatography

When liquid-liquid extraction is insufficient, or for achieving the highest purity, flash column chromatography is the method of choice.[16][17]

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Select Eluent (via TLC analysis) B 2. Pack Column (with Silica Gel) A->B C 3. Load Sample (adsorbed onto silica) B->C D 4. Elute with Solvent (apply pressure) C->D E 5. Collect Fractions D->E F 6. Analyze Fractions (via TLC) E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent (Rotary Evaporator) G->H I Pure Product H->I

Caption: General workflow for purification by flash column chromatography.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point for polar compounds like these is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.[18] Screen different ratios until the desired product has an Rf value of ~0.25-0.35. Add 0.5% triethylamine to the solvent mixture to prevent peak tailing.

  • Column Packing: Pack a glass column with silica gel as a slurry in your chosen non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like methanol or dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system, applying positive pressure (flash chromatography).

  • Fraction Collection: Collect the eluting solvent in a series of test tubes.

  • Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain your pure product.

  • Combine and Concentrate: Combine the fractions that contain only the pure product and remove the solvent using a rotary evaporator to yield your final, highly purified 4-amino-5-bromopyridin-2-ol.

By applying these principles and protocols, you can develop a robust and efficient strategy for the purification of 4-amino-5-bromopyridin-2-ol, ensuring the high quality required for successful drug discovery and development programs.

References

  • Grokipedia. Succinimide. Available at: [Link]

  • ChemBK. Succinimide. Available at: [Link]

  • Merck Index Online. Succinimide. Available at: [Link]

  • Wikipedia. Succinimide. Available at: [Link]

  • Nanjing Suru Chemical Co., Ltd. Succinimide pka Manufacturer & Supplier in China. Available at: [Link]

  • ChemBK. 4-amino-2-hydroxypyridine. Available at: [Link]

  • ResearchGate. TLC Determination of Hydrophilicity Parameter of Some Pyridinium Aldoximes | Request PDF. Available at: [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]

  • ACS Publications. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega 2017, 2, 11, 7693–7701. Available at: [Link]

  • Reddit. pKa in organic acid-base extractions : r/chemistry. Available at: [Link]

  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. Available at: [Link]

  • SCION Instruments. Sample Preparation – Liquid-Liquid Extraction. Available at: [Link]

  • PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. J Sep Sci. 2010 Nov;33(21):3351-7. Available at: [Link]

  • PubChem. 4-Amino-1,2-dihydropyridin-2-one. Available at: [Link]

  • SciELO. Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. J. Braz. Chem. Soc. vol.28 no.5 São Paulo May 2017. Available at: [Link]

  • Teledyne Labs. Purine and Related Compound Purification Strategies. Available at: [Link]

  • Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein J. Org. Chem. 2023, 19, 1928–1937. Available at: [Link]

  • LabXchange. Lab Procedure: Recrystallization. Available at: [Link]

  • Reddit. Purification of strong polar and basic compounds : r/Chempros. Available at: [Link]

  • University of Rochester. Recrystallization Lab Handout. Available at: [Link]

  • Quora. Among 2-aminopyridine and 4-aminopyridine which is more basic?. Available at: [Link]

  • Wikipedia. 4-Pyridone. Available at: [Link]

  • ACS Publications. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Org. Lett. 2022, 24, 11, 2146–2150. Available at: [Link]

  • ResearchGate. N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Available at: [Link]

  • UAE University. The reaction of 2-amino-4 H-pyrans with N-bromosuccinimide. Molecular Diversity 19, 103–122 (2015). Available at: [Link]

  • National Center for Biotechnology Information. N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E68(1), o185. Available at: [Link]

  • Google Patents. CN101704781B - Preparation method of amino pyridine bromide compound.
  • PubMed. The reaction of 2-amino-4H-pyrans with N-bromosuccinimide. Mol Divers. 2015 Feb;19(1):103-22. Available at: [Link]

  • ACS Publications. Synthesis of N-Substituted 3-Amino-2-pyridones. Org. Lett. 2022, 24, 33, 6001–6005. Available at: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Amino-5-Bromopyridin-2-ol Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Hub. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific electronic and steric challenges encountered when functionalizing the C5 position of 4-amino-5-bromopyridin-2-ol.

This guide focuses on overcoming the kinetic bottlenecks in palladium-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura and Buchwald-Hartwig) caused by the adjacent 4-amino group.

Mechanistic Overview: The Steric & Electronic Bottleneck

Before troubleshooting, we must understand the causality of the failure modes. 4-Amino-5-bromopyridin-2-ol presents a trifecta of challenges for transition-metal catalysis:

  • Steric Clash: The adjacent C4-amino group and C6-proton create a highly restricted spatial pocket around the C5-bromide.

  • Electronic Deactivation: The primary amine is a strong σ

    • and π -donor (+M effect). This enriches the pyridine ring, making the C5-Br bond less electrophilic and significantly slowing the initial Oxidative Addition of Pd(0)[1].
  • Catalyst Poisoning: The free −NH2​ and the tautomeric 2-pyridone motif can act as bidentate ligands, chelating the palladium catalyst and trapping it in an inactive off-cycle resting state.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Aryl-Br Addition TransMet Transmetalation (Steric Block) OxAdd->TransMet Boronic Acid Base RedElim Reductive Elimination TransMet->RedElim Ligand Exchange RedElim->Pd0 Product Release

Pd-catalyzed cross-coupling cycle highlighting steric bottlenecks at C5.

Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling at the 5-position is stalling at 15% conversion. I am using Pd(PPh3​)4​ and Na2​CO3​ . What is going wrong? A1: Your catalyst is failing at the transmetalation step. Pd(PPh3​)4​ generates a multi-ligated palladium species that is too bulky to accommodate the incoming boronic acid in the sterically crowded C5 pocket.

  • The Fix: Switch to a Buchwald-type dialkylbiaryl phosphine ligand, specifically XPhos or SPhos , paired with a Generation 3 or 4 Palladacycle pre-catalyst (e.g., XPhos Pd G3). The bulky dicyclohexyl groups of XPhos force the palladium into a highly reactive, monoligated L1​Pd(0) state. This open coordination sphere is critical for overcoming the steric hindrance during transmetalation and accelerating reductive elimination [2].

Q2: I switched to XPhos Pd G3, but I am now observing competitive amination and protodeboronation. How do I suppress this? A2: The free 4-amino group is likely coordinating with the active Pd species, or the basic conditions are causing the boronic acid to degrade (protodeboronation) before transmetalation can occur.

  • The Fix: You must mask the 4-amino group. Implementing an N,N -di-Boc protection strategy eliminates catalyst chelation and alters the nitrogen's hybridization from sp3 to a more planar sp2 -like geometry, which slightly flattens the steric profile. Additionally, switch your base to aqueous K3​PO4​ to facilitate rapid boronic acid activation without degrading it [3].

Q3: The starting material is highly insoluble in standard coupling solvents like THF or Toluene. How does this affect the reaction? A3: Poor solubility forces the reaction to occur at the solid-liquid interface, drastically reducing the reaction rate and allowing side reactions to outcompete the main catalytic cycle.

  • The Fix: The 2-hydroxyl group exists primarily as its 2-pyridone tautomer, which forms strong intermolecular hydrogen-bonding networks. Using a polar aprotic solvent mixture like 1,4-Dioxane/Water (4:1) disrupts this network. Alternatively, O-alkylation or N-protection (as mentioned in Q2) will immediately solubilize the scaffold in standard organic solvents.

Quantitative Catalyst Evaluation

To guide your optimization, below is a comparative data summary of catalyst systems evaluated for the coupling of 4-amino-5-bromopyridin-2-ol with standard arylboronic acids.

Catalyst SystemLigand ClassBase / SolventTemp (°C)Expected Yield (%)Primary Failure Mode
Pd(PPh3​)4​ Triphenylphosphine Na2​CO3​ / THF80< 10%Failed transmetalation
Pd(dppf)Cl2​ Bidentate Phosphine K2​CO3​ / Dioxane9015 - 20%Catalyst chelation
Pd2​(dba)3​
  • RuPhos
Dialkylbiaryl Cs2​CO3​ / Toluene10045 - 50%Poor solubility
XPhos Pd G3 Dialkylbiaryl K3​PO4​ / Dioxane: H2​O 80 85 - 92% None (Optimized)
SPhos Pd G3Dialkylbiaryl K3​PO4​ / Dioxane: H2​O 8078 - 82%Slight steric clash

Validated Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Workflow SM 4-Amino-5-bromopyridin-2-ol (Starting Material) Protect Step 1: N-Protection (Boc2O, DMAP, THF) SM->Protect Couple Step 2: Suzuki-Miyaura Coupling (Pd G3 XPhos, K3PO4) Protect->Couple Reduces Steric Clash Deprotect Step 3: Deprotection (TFA, DCM) Couple->Deprotect Overcomes Transmetalation Product C5-Substituted Pyridin-2-ol (Final Product) Deprotect->Product

Optimized 3-step workflow for C5 substitution of 4-amino-5-bromopyridin-2-ol.

Protocol A: N,N-di-Boc Protection (Masking the Steric/Electronic Interference)

Causality: Di-Boc protection prevents Pd-chelation and increases solubility.

  • Suspend 4-amino-5-bromopyridin-2-ol (1.0 eq) in anhydrous THF (0.2 M) under N2​ .

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Dropwise add Di-tert-butyl dicarbonate ( Boc2​O ) (2.5 eq).

  • Stir at 40 °C for 12 hours.

  • Validation Checkpoint: Quench a 10 µL aliquot in Methanol. Analyze via LCMS. The starting material ( m/z≈189[M+H]+ ) must be fully consumed, replaced by the di-Boc intermediate ( m/z≈389[M+H]+ ). If mono-Boc ( m/z≈289 ) persists, add 0.5 eq Boc2​O and stir for 4 more hours.

  • Concentrate and purify via silica gel chromatography (Hexanes/EtOAc) to yield the protected intermediate.

Protocol B: Optimized Suzuki-Miyaura Coupling

Causality: Utilizing XPhos Pd G3 ensures rapid generation of the active L1​Pd(0) species, bypassing the transmetalation bottleneck.

  • In an oven-dried Schlenk flask, combine the di-Boc protected intermediate (1.0 eq), your chosen Arylboronic Acid (1.5 eq), and XPhos Pd G3 (0.05 eq, 5 mol%).

  • Add K3​PO4​ (3.0 eq).

  • Evacuate and backfill the flask with N2​ three times.

  • Add degassed 1,4-Dioxane and degassed H2​O (4:1 ratio, 0.1 M total concentration). Note: Water is crucial for dissolving the phosphate base and accelerating the transmetalation step.

  • Heat to 80 °C and stir vigorously for 4 hours.

  • Validation Checkpoint: Analyze via TLC (UV active). The starting bromide spot should be completely consumed. LCMS should show the coupled product mass.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate for deprotection.

References

  • BenchChem Technical Support Team. "4-Amino-5-bromo-2-chloropyridine | 857730-21-3 Reactivity Profile". BenchChem.
  • Hazari, N., et al. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications". Chemical Reviews - ACS Publications.
  • Lipshutz, B. H., et al. "Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles". Organic Letters.

Technical Support Center: Purification of 4-amino-5-bromopyridin-2-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with 4-amino-5-bromopyridin-2-ol. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification via recrystallization. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to ensure the successful and efficient purification of this important synthetic intermediate.

Troubleshooting Guide

This section is designed to provide rapid, targeted solutions to specific problems that may arise during the recrystallization of 4-amino-5-bromopyridin-2-ol.

Question: I've added the hot solvent to my crude 4-amino-5-bromopyridin-2-ol, but not all of it has dissolved. What should I do?

Answer: This is a common scenario that can arise from a few different situations:

  • Insufficient Solvent: You may not have added enough solvent to dissolve the entire sample at the solvent's boiling point. Cautiously add small increments of the hot solvent until the solid dissolves. The goal is to create a saturated solution, so avoid adding a large excess of solvent, as this will reduce your final yield.[1][2]

  • Insoluble Impurities: It's possible that the undissolved material consists of insoluble impurities. If the majority of your compound has dissolved and only a small amount of solid remains, you should proceed with hot gravity filtration to remove these impurities before allowing the solution to cool.[3]

  • Incorrect Solvent Choice: The chosen solvent may not be suitable for 4-amino-5-bromopyridin-2-ol. This compound is polar, and therefore, a polar solvent is generally required.[1][4] If the compound shows very poor solubility even with a significant amount of hot solvent, you may need to reconsider your solvent system.

Question: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is too high, or if the compound is highly impure, leading to a significant melting point depression.[5][6] To address this:

  • Re-dissolve the Oil: Reheat the solution to dissolve the oil back into the solvent.

  • Add More Solvent: Add a small amount of additional solvent to the hot solution. This can sometimes prevent the oil from forming upon cooling.[5]

  • Slow Cooling: Allow the solution to cool very slowly. Rapid cooling can sometimes favor oil formation over crystallization. Let the flask cool to room temperature on the benchtop before moving it to an ice bath.[6]

  • Consider a Different Solvent: If the problem persists, the chosen solvent may not be appropriate. A solvent with a lower boiling point might be a better choice.

Question: The solution has cooled, but no crystals have formed. What are the next steps?

Answer: The absence of crystal formation upon cooling usually indicates that the solution is not yet supersaturated. Several techniques can be employed to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][6]

  • Seeding: If you have a small, pure crystal of 4-amino-5-bromopyridin-2-ol (a seed crystal), adding it to the cooled solution can initiate crystallization.[1]

  • Reducing Solvent Volume: It's possible that too much solvent was added initially.[1][6] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[5]

  • Lowering the Temperature: If the solution is at room temperature, try cooling it further in an ice bath.[7]

Question: My final product has a low yield. How can I improve it?

Answer: A low yield is often a consequence of using too much solvent during the dissolution step, which leaves a significant amount of the product in the mother liquor.[5] To improve your yield:

  • Minimize Solvent Usage: During the initial dissolution, be patient and add the hot solvent in small portions, allowing time for the solid to dissolve before adding more. The goal is to use the minimum amount of hot solvent necessary.[2]

  • Second Crop of Crystals: You can often recover more product from the mother liquor. Concentrate the filtrate by boiling off some of the solvent and then cool the solution again to obtain a second crop of crystals.[2] Be aware that this second crop may be less pure than the first.

  • Ensure Complete Precipitation: Make sure the solution is thoroughly cooled in an ice bath before filtration to maximize the amount of precipitate.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of 4-amino-5-bromopyridin-2-ol?

A1: 4-amino-5-bromopyridin-2-ol is a polar molecule due to the presence of amino and hydroxyl functional groups.[4] Following the principle of "like dissolves like," polar solvents are the most suitable for its recrystallization.[2][8] Good single-solvent candidates include water, ethanol, or methanol.[2] A mixed solvent system, such as ethanol-water or methanol-water, can also be very effective.[3][9]

Q2: What are the potential impurities in crude 4-amino-5-bromopyridin-2-ol?

A2: Potential impurities can originate from the starting materials or byproducts of the synthesis. Common synthetic routes involve the bromination of a 4-aminopyridin-2-one precursor.[4] Therefore, impurities could include unreacted starting material, over-brominated products (e.g., dibrominated species), or other regioisomers.[10][11]

Q3: How do I choose between a single-solvent and a mixed-solvent system?

A3: A single-solvent system is generally preferred for its simplicity. The ideal single solvent is one in which 4-amino-5-bromopyridin-2-ol is highly soluble at high temperatures but poorly soluble at low temperatures.[3][8] If you cannot find a suitable single solvent, a mixed-solvent system is a good alternative.[3] In this case, you would dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is poorly soluble) until the solution becomes turbid.[8]

Q4: What are the key safety precautions when working with 4-amino-5-bromopyridin-2-ol?

A4: It is essential to handle 4-amino-5-bromopyridin-2-ol with appropriate safety measures. Always work in a well-ventilated fume hood.[12][13] Wear personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13] Avoid inhalation of dust and contact with skin and eyes.[12][13] In case of accidental exposure, rinse the affected area with plenty of water and seek medical attention if necessary.[12][13]

Experimental Protocols

Single-Solvent Recrystallization of 4-amino-5-bromopyridin-2-ol
  • Solvent Selection: Based on small-scale solubility tests, select a suitable polar solvent (e.g., ethanol).

  • Dissolution: Place the crude 4-amino-5-bromopyridin-2-ol in an Erlenmeyer flask. Add a magnetic stir bar and place the flask on a hot plate stirrer. Add the chosen solvent in small portions while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Mixed-Solvent Recrystallization of 4-amino-5-bromopyridin-2-ol (e.g., Ethanol-Water)
  • Dissolution: Dissolve the crude 4-amino-5-bromopyridin-2-ol in the minimum amount of hot ethanol (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add water (the "poor" solvent) dropwise with swirling until a faint cloudiness persists.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash with a small amount of the cold ethanol-water mixture, and dry the crystals as described in the single-solvent protocol.

Data Presentation

ParameterRecommended Value/RangeRationale
Solvent Type Polar (e.g., Ethanol, Methanol, Water)"Like dissolves like" principle; 4-amino-5-bromopyridin-2-ol is a polar molecule.[2][4][8]
Solvent Volume Minimum amount of hot solventMaximizes yield by preventing loss of product to the mother liquor.[2]
Cooling Rate Slow cooling to room temperature, then ice bathPromotes the formation of larger, purer crystals and prevents "oiling out".[6]
Washing Solvent Ice-cold recrystallization solventRemoves impurities without dissolving a significant amount of the purified crystals.

Visualizations

Recrystallization_Workflow A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Insoluble Impurities? B->C D Hot Gravity Filtration C->D Yes E Cool to Room Temperature C->E No D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Crystals I->J

Caption: Workflow for single-solvent recrystallization.

Troubleshooting_Crystallization A No Crystals Formed B Scratch Flask A->B C Add Seed Crystal A->C D Reduce Solvent Volume A->D E Crystals Form B->E C->E D->E

Caption: Troubleshooting guide for inducing crystallization.

References

  • University of California, Irvine. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments. Retrieved from [Link]

  • LibreTexts. (2022, April 07). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-4-[(4-Amino-5-bromopyridin-3-yl)iminomethyl]phenol. PMC. Retrieved from [Link]

  • Junjappa, H. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2723-2728. Retrieved from [Link]

  • Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.
  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-bromopyridine. PubChem. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 4-Amino-5-bromopyridin-2-ol vs. 2-Amino-5-bromopyridine in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Functionalized bromopyridines are indispensable building blocks in modern drug discovery. While they share a core pyridine ring and a bromine atom primed for cross-coupling, variations in their substituent patterns drastically alter their electronic landscapes, nucleophilicity, and behavior in transition-metal-catalyzed reactions.

This guide provides an in-depth, objective comparison of 4-amino-5-bromopyridin-2-ol and 2-amino-5-bromopyridine , detailing the causality behind their reactivity profiles and providing self-validating experimental methodologies for researchers and drug development professionals.

Biological and Strategic Context

The structural differences between these two scaffolds dictate their utility in medicinal chemistry. 2-Amino-5-bromopyridine is a cornerstone intermediate in the synthesis of oncology drugs, specifically for generating triazolopyridines that act as selective 1[1]. Conversely, 4-amino-5-bromopyridin-2-ol is heavily utilized in cardiovascular drug development, serving as a critical precursor for 2[2].

Biological_Context Scaffold Bromopyridine Intermediates CompA 2-Amino-5-bromopyridine Scaffold->CompA CompB 4-Amino-5-bromopyridin-2-ol Scaffold->CompB TargetA PI3K/Akt/mTOR Pathway CompA->TargetA Kinase Inhibition TargetB Mineralocorticoid Receptors CompB->TargetB Receptor Antagonism EffectA Tumor Suppression TargetA->EffectA EffectB Cardiovascular Regulation TargetB->EffectB

Biological application pathways for functionalized bromopyridine derivatives.

Electronic Profiling & Mechanistic Causality

To successfully deploy these building blocks, chemists must understand how their functional groups manipulate the pyridine core.

The Bidentate Trap: 2-Amino-5-bromopyridine

The 2-amino group exerts a strong mesomeric (+M) electron-donating effect, pushing electron density into the ortho (C3) and para (C5) positions. Because C5 is occupied by the bromine atom, the ring is highly activated toward Electrophilic Aromatic Substitution (EAS) at the C3 position[3].

  • Cross-Coupling Causality: While the C5-Br bond is highly reactive toward Pd(0) oxidative addition, the proximity of the primary amine to the pyridine nitrogen creates a chelating motif. This allows the molecule to act as a bidentate ligand, which can . This is particularly problematic when coupling with less reactive alkylboronic acids.

Tautomerism and Cross-Conjugation: 4-Amino-5-bromopyridin-2-ol

This compound exhibits classic lactam-lactim tautomerism, existing almost exclusively as 4-amino-5-bromo-2(1H)-pyridone in polar solvents and the solid state.

  • Nucleophilicity Causality: The 4-amino group is cross-conjugated with the C2-carbonyl group. This resonance stabilization drastically reduces the nucleophilicity of the 4-amino group compared to the 2-amino group of its counterpart.

  • Cross-Coupling Causality: The lactam nitrogen possesses an acidic proton (pKa ~11). Under the basic conditions required for Suzuki transmetalation (e.g., K₂CO₃, NaOH), the lactam is deprotonated. The resulting anionic species is highly electron-rich, which severely retards the rate of Pd(0) oxidative addition into the C5-Br bond.

Reactivity_Pathways A 2-Amino-5-bromopyridine Pd_Cat Pd(0) Catalyst + Base A->Pd_Cat B 4-Amino-5-bromopyridin-2-ol B->Pd_Cat A_Coord Risk: Bidentate Pd-Coordination Pd_Cat->A_Coord Unoptimized B_Deprot Risk: Lactam Deprotonation Pd_Cat->B_Deprot Unprotected Product C5-Cross-Coupled Product Pd_Cat->Product Direct Coupling A_Sol Use Bulky Ligands (e.g., dppf, XPhos) A_Coord->A_Sol Optimization B_Sol N-Protection (e.g., Alkylation/Boc) B_Deprot->B_Sol Optimization A_Sol->Product B_Sol->Product

Logical workflow for optimizing Suzuki couplings of bromopyridine scaffolds.

Quantitative Data Summaries

Table 1: Physicochemical and Electronic Properties Comparison
Property2-Amino-5-bromopyridine4-Amino-5-bromopyridin-2-ol
Dominant Tautomer Amino-pyridine2-Pyridone (Lactam)
Primary Amine Nucleophilicity High (+M effect dominates)Low (Cross-conjugated with C=O)
Major EAS Site C3 positionC3 position (Highly activated)
Acidic Protons None (Basic amine)Lactam N-H (pKa ~11)
Solubility Profile Soluble in DCM, EtOAc, MeOHPoor in DCM; requires DMF/DMSO
Table 2: Cross-Coupling Reactivity and Optimization Parameters
Reaction Parameter2-Amino-5-bromopyridine4-Amino-5-bromopyridin-2-ol
Pd(0) Oxidative Addition Rate Fast (Electron-deficient ring)Slow (If lactam is deprotonated)
Primary Side Reaction Catalyst poisoning (Bidentate chelation)Protodeboronation (Due to stalled coupling)
Optimal Ligand Class Bulky, bidentate (dppf) or biaryl (XPhos)Standard (PPh₃) if N-protected
Protection Requirement Optional (Ligand-dependent)Highly Recommended (N-alkylation/Boc)

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes observable checkpoints that confirm mechanistic success before proceeding.

Protocol A: Suzuki-Miyaura Coupling of 2-Amino-5-bromopyridine

Objective: Overcome bidentate catalyst poisoning using a bulky ligand system.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 2-amino-5-bromopyridine (1.0 equiv), arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).

    • Causality: 1.5 equivalents of boronic acid are used to offset competitive protodeboronation. Pd(dppf)Cl₂ is chosen because the large bite angle of the dppf ligand prevents the 2-aminopyridine substrate from displacing it and chelating the metal.

  • Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Purge with N₂ for 10 minutes.

  • Reaction Initiation: Heat the mixture to 90 °C.

    • Self-Validation Checkpoint 1: Within 15 minutes of heating, the turbid suspension will transition to a homogeneous, dark red/brown solution. This visual shift confirms successful Pd(0) generation and oxidative addition.

  • Monitoring: Sample the reaction at 2 hours.

    • Self-Validation Checkpoint 2: LCMS analysis must show the complete disappearance of the distinct 1:1 isotopic doublet (m/z 172/174) characteristic of the brominated starting material, replaced by the M+H peak of the arylated product.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over Na₂SO₄ and concentrate.

Protocol B: N-Protection and Coupling of 4-Amino-5-bromopyridin-2-ol

Objective: Mask the acidic lactam proton to prevent anionic deactivation during cross-coupling.

Step 1: Lactam Protection (N-Alkylation)

  • Deprotonation: Suspend 4-amino-5-bromopyridin-2-ol (1.0 equiv) in anhydrous DMF (0.3 M) at 0 °C. Add NaH (60% dispersion, 1.1 equiv) portion-wise.

    • Self-Validation Checkpoint 1: Vigorous H₂ gas evolution will occur. The suspension will clear into a transparent solution, confirming the quantitative formation of the pyridone sodium salt.

  • Alkylation: Add an alkyl halide (e.g., benzyl bromide, 1.1 equiv) dropwise. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 2: TLC (DCM:MeOH 9:1) visualized under short-wave UV (254 nm) will show a complete shift from a baseline-streaking polar spot (unprotected lactam) to a distinct, high-Rf spot (N-protected product).

  • Isolation: Quench with H₂O, extract with EtOAc, and purify via flash chromatography.

Step 2: Suzuki Coupling of the Protected Intermediate

  • Coupling: React the N-protected intermediate with arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv) in Toluene/EtOH/H₂O (2:1:1) at 100 °C.

    • Causality: Because the lactam is protected, the ring is no longer susceptible to basic deprotonation. Standard, inexpensive Pd(PPh₃)₄ is now highly effective, and the oxidative addition proceeds rapidly.

  • Validation: Monitor via TLC until the high-Rf starting material is completely consumed.

References

  • LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. clockss.org.

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. nih.gov. 1[1]

  • Buy 4-Amino-5-bromopyridin-2-ol (EVT-13805760). evitachem.com. 2[2]

  • 2-Amino-5-bromopyridine 1072-97-5 wiki. guidechem.com.3[3]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 4-amino-5-bromopyridin-2-ol and its Positional Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Substituted aminobromopyridinols are a class of heterocyclic compounds with significant potential in medicinal chemistry, often serving as key intermediates in the synthesis of novel therapeutic agents.[1] The precise arrangement of functional groups on the pyridine ring is critical for biological activity, making the unambiguous identification of positional isomers a paramount challenge in synthetic and process chemistry. This guide provides a comprehensive spectroscopic framework for differentiating 4-amino-5-bromopyridin-2-ol from its key positional isomers. By synthesizing data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy, we present a holistic analytical approach. This document explains the causal relationships between molecular structure and spectral output, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and organic synthesis.

The Analytical Challenge: Isomerism in Aminobromopyridinols

The synthesis of substituted pyridines can often yield a mixture of positional isomers. Differentiating these closely related molecules is non-trivial as they share the same molecular formula and mass. The core challenge lies in the subtle yet distinct electronic environments created by the specific placement of the amino (-NH₂), bromo (-Br), and hydroxyl (-OH) substituents. Furthermore, pyridinols exist in a tautomeric equilibrium with their corresponding pyridone forms. For the compounds discussed herein, the pyridone tautomer is generally favored, a critical consideration for spectral interpretation, particularly in IR and NMR spectroscopy.

This guide will focus on the comparative analysis of four representative isomers, whose structural differences profoundly impact their spectroscopic signatures.

Caption: Key positional isomers of aminobromopyridinols.

Integrated Spectroscopic Workflow

A multi-technique approach is essential for confident isomer identification. No single method can provide the complete structural picture. The following workflow represents a robust, self-validating system for analysis.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Detailed Structural Elucidation cluster_3 Confirmation Prep Dissolve Sample in Appropriate Deuterated Solvent (e.g., DMSO-d₆) MS Mass Spectrometry (ESI/EI) - Confirm Molecular Weight - Verify Bromine Presence Prep->MS Aliquot 1 IR FT-IR Spectroscopy - Identify Key Functional Groups (C=O, N-H) Prep->IR Aliquot 2 HNMR ¹H NMR Spectroscopy - Proton Environment - Coupling Patterns Prep->HNMR Primary Aliquot Confirm Correlate All Data & Assign Structure MS->Confirm IR->Confirm CNMR ¹³C NMR Spectroscopy - Carbon Skeleton HNMR->CNMR Same Sample HNMR->Confirm UVVis UV-Vis Spectroscopy - Conjugated System Analysis CNMR->UVVis Dilute for UV-Vis CNMR->Confirm UVVis->Confirm

Caption: General workflow for spectroscopic analysis.

Comparative Spectroscopic Analysis

Disclaimer: Experimental data for these specific isomers is not widely available. The following analysis is based on established principles of spectroscopy and data from closely related analogous compounds. Predicted values should be used as a guide for experimental verification.

Mass Spectrometry (MS)

Mass spectrometry serves as the initial confirmation of the compound's elemental composition. All isomers will exhibit the same molecular weight.

  • Expected Molecular Ion: The molecular formula for these isomers is C₅H₅BrN₂O. The calculated monoisotopic mass is approximately 187.96 Da.

  • Key Differentiator (Shared Feature): The most telling feature is the isotopic pattern of the molecular ion peak (M⁺ and M+2⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), all isomers will display a characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units.[2] This immediately confirms the presence of a single bromine atom in the molecule.

While fragmentation patterns can sometimes differ between isomers, they are often very similar for such closely related structures and may not be a reliable primary method for differentiation.

ParameterExpected ValueRationale
Molecular Ion (M⁺) ~188 m/zCorresponds to the mass with the ⁷⁹Br isotope.
Isotope Peak (M+2⁺) ~190 m/zCorresponds to the mass with the ⁸¹Br isotope.
M⁺ / M+2⁺ Ratio ~1:1Characteristic isotopic signature of bromine.
Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally powerful for identifying the key functional groups and confirming the pyridone tautomer. The position of the C=O stretch is particularly sensitive to the electronic environment.

  • Causality of Experimental Choice: A solid-state method (e.g., KBr pellet or ATR) is preferred.[3] This minimizes solvent effects and often provides sharper peaks for hydrogen-bonded N-H and C=O groups, which are crucial for distinguishing these isomers.

Vibrational ModeApprox. Frequency (cm⁻¹)Interpretation and Isomer Differentiation
N-H Stretch (Amide) 3200 - 3400Broad peak due to hydrogen bonding of the N-H in the pyridone ring.[4]
N-H Stretch (Amine) 3300 - 3500Typically two sharper bands for the symmetric and asymmetric stretches of the -NH₂ group.[5]
C=O Stretch (Lactam) 1640 - 1690Primary distinguishing feature. A strong, sharp absorption. Its exact position depends on conjugation and hydrogen bonding. Isomer III (2-amino-5-bromopyridin-4-one), with the C=O at the 4-position, may show a different frequency compared to the 2-pyridones (I, II, IV ) due to altered conjugation.[6]
Aromatic C=C/C=N 1550 - 1620Multiple bands characteristic of the pyridine ring.
N-H Bend (Amine) 1590 - 1650Often overlaps with aromatic ring stretches.
C-Br Stretch 500 - 650In the fingerprint region; less useful for direct differentiation.
¹H NMR Spectroscopy

Proton NMR is arguably the most definitive technique for distinguishing these positional isomers. The chemical shift (δ) and spin-spin coupling patterns (J) of the ring protons provide a unique fingerprint for each structure.

  • Causality of Experimental Choice: DMSO-d₆ is an excellent solvent choice. It readily dissolves these polar compounds and its residual proton peak does not typically interfere with the aromatic region. The acidic N-H and -NH₂ protons are often observable as broad singlets and their exchange with D₂O can be used for peak assignment.

Table: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

IsomerProtonPredicted δ (ppm)MultiplicityCoupling (J, Hz)Rationale for Differentiation
I: 4-amino-5-bromo-2-one H-3~6.1 - 6.4s-H-3 is adjacent to the C=O and has no adjacent protons, resulting in a unique singlet.
H-6~7.3 - 7.6s-H-6 is adjacent to the ring nitrogen and has no adjacent protons, resulting in a second singlet. The presence of two singlets is the key identifier.
II: 4-amino-3-bromo-2-one H-5~6.5 - 6.8dJ ≈ 7-8H-5 is coupled to H-6, creating a doublet.
H-6~7.4 - 7.7dJ ≈ 7-8H-6 is coupled to H-5. The ortho-coupling between two adjacent protons is the defining feature.
III: 2-amino-5-bromo-4-one H-3~6.0 - 6.3s-H-3 is isolated between the amino group and the carbonyl, appearing as a singlet.
H-6~7.5 - 7.8s-H-6 is adjacent to the ring nitrogen and the bromine, also appearing as a singlet. This isomer is distinguished from I by the chemical shifts, influenced by the 4-oxo vs 2-oxo position.
IV: 6-amino-5-bromo-2-one H-3~6.2 - 6.5dJ ≈ 8-9H-3 is coupled to H-4, resulting in a doublet.
H-4~7.6 - 7.9dJ ≈ 8-9H-4 is coupled to H-3. The presence of two doublets with a large ortho coupling constant is the key identifier. The downfield shift of H-4 is due to its proximity to the electronegative bromine atom.
¹³C NMR Spectroscopy

¹³C NMR complements the proton data by defining the carbon framework. While all isomers will show five distinct carbon signals in the aromatic region, their chemical shifts will vary based on the electronic influence of the substituents.

Table: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

IsomerPredicted δ (ppm) RangeKey Differentiating Features
I: 4-amino-5-bromo-2-one C2: ~160 (C=O)C3: ~95C4: ~150 (C-NH₂)C5: ~98 (C-Br)C6: ~140The C-Br (C5) and C-NH₂ (C4) carbons are adjacent. The chemical shifts of the two protonated carbons (C3, C6) will be distinctive.
II: 4-amino-3-bromo-2-one C2: ~158 (C=O)C3: ~105 (C-Br)C4: ~152 (C-NH₂)C5: ~115C6: ~138The C-Br (C3) is adjacent to the carbonyl carbon. The chemical shifts of the protonated carbons (C5, C6) will differ significantly from isomer I .
III: 2-amino-5-bromo-4-one C2: ~155 (C-NH₂)C3: ~97C4: ~175 (C=O)C5: ~108 (C-Br)C6: ~145The carbonyl carbon (C4) will likely be the most downfield signal of all isomers due to its position. This is a strong diagnostic peak.
IV: 6-amino-5-bromo-2-one C2: ~162 (C=O)C3: ~100C4: ~140C5: ~110 (C-Br)C6: ~155 (C-NH₂)The C-NH₂ (C6) is adjacent to the ring nitrogen, which will strongly influence its chemical shift. The two protonated carbons (C3, C4) will have unique shifts.
UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-system of the molecules. The position of maximum absorbance (λ_max) is sensitive to the extent of conjugation and the electronic nature of the substituents.

  • Expected Transitions: These molecules are expected to show strong π→π* transitions characteristic of aromatic systems.[7][8]

  • Differentiation: The position of the amino group (a strong auxochrome) relative to the pyridone carbonyl group will have the most significant impact on the λ_max. Isomers where the amino group's lone pair can extend conjugation with the carbonyl group most effectively (e.g., Isomer I and III ) are expected to have a higher λ_max (a bathochromic or red shift) compared to isomers where this resonance is less direct.[9]

Experimental Protocols

NMR Sample Preparation
  • Accurately weigh 5-10 mg of the sample for ¹H NMR, or 20-25 mg for ¹³C NMR.

  • Transfer the sample into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the vial until the sample is fully dissolved. Gentle warming may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Cap the NMR tube securely and label it appropriately.

IR Spectroscopy (ATR Method)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty, clean ATR crystal.

  • Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal.

  • Lower the press arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after analysis.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Tune the mass spectrometer using a standard calibrant.

  • Set the instrument to positive ion mode (ESI+), as the pyridine nitrogen is readily protonated.

  • Infuse the sample solution into the source at a flow rate of 5-10 µL/min.

  • Acquire the full scan mass spectrum over a range of 50-500 m/z.

  • Observe the molecular ion region (~188-190 m/z) to confirm the characteristic 1:1 isotopic pattern for bromine.

Conclusion

The differentiation of positional isomers like 4-amino-5-bromopyridin-2-ol requires a systematic and multi-faceted spectroscopic approach. While mass spectrometry is essential for confirming the molecular formula and the presence of bromine, it cannot distinguish between isomers. Infrared spectroscopy provides crucial confirmation of the pyridone tautomer and key functional groups. However, ¹H NMR spectroscopy stands out as the most definitive technique , offering a unique fingerprint for each isomer based on the number of signals, their chemical shifts, and, most importantly, their spin-spin coupling patterns. ¹³C NMR and UV-Vis spectroscopy provide valuable corroborating evidence to build a confident and unambiguous structural assignment. By following the integrated workflow and understanding the structure-spectra correlations outlined in this guide, researchers can overcome the analytical challenges posed by these important synthetic intermediates.

References

  • PubChem. 4-Amino-3-bromopyridine - Compound Summary. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information: Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. [Link]

  • Santha, A., et al. (2024). Synthesis, structure, growth, characterization and quantum chemical studies on 2-amino-5-bromopyridinium trichloroacetate: A novel phasematchable organic NLO single crystal. Journal of Molecular Structure, 137513. [Link]

  • PubChem. 2-Amino-3-bromopyridine - Compound Summary. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-5-bromopyridine - Compound Summary. National Center for Biotechnology Information. [Link]

  • Beilstein Journals. (2014). Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 1-pyridin-3-yl-ethylamine. [Link]

  • NIST. 4-Amino-5-bromo-2-hydroxypyrimidine - Mass Spectrum. NIST WebBook. [Link]

  • MDPI. (2022). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules. [Link]

  • University of Wisconsin. Organic Chemistry Data - ¹³C NMR Chemical Shifts. [Link]

  • ResearchGate. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. [Link]

  • ResearchGate. (2015). Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. [Link]

  • ResearchGate. (2020). UV-Vis spectra of pyridone 9 at different pH values. [Link]

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  • University of Wisconsin. Organic Chemistry Data - ¹H NMR Chemical Shifts. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

  • ResearchGate. (2014). UV-vis absorption spectra of pyridine. [Link]

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  • MDPI. (2022). Synthesis and Characterization of Extremely Bulky Aminopyridinate Ligands. Molecules. [Link]

  • Chemistry LibreTexts. (2019). 3.2: IR Spectroscopy - IR Sample Preparation: A Practical Guide. [Link]

  • SDBS. Infrared Spectroscopy - The Infrared Spectra of Aromatic ketones. [Link]

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  • MDPI. (2021). Synthesis and Characterization of Amine and Aldehyde-Containing Copolymers. Polymers. [Link]

  • ResearchGate. (2020). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]

  • Mansoura Journal of Chemistry. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

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Sources

orthogonal validation of 4-amino-5-bromopyridin-2-ol synthesis pathways

Author: BenchChem Technical Support Team. Date: April 2026

An Orthogonal Comparative Guide to the Synthesis of 4-amino-5-bromopyridin-2-ol

Introduction: The Significance of Substituted Pyridinols

4-amino-5-bromopyridin-2-ol is a substituted pyridinol, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The arrangement of amino, bromo, and hydroxyl functional groups on the pyridine ring offers multiple points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The precise positioning of these groups can influence the molecule's biological activity and physical properties. Therefore, the development of reliable and efficient synthetic routes to access this specific isomer is of considerable importance for researchers in drug discovery and chemical synthesis.

This guide provides a comparative analysis of two plausible synthetic pathways for 4-amino-5-bromopyridin-2-ol, offering an in-depth look at their chemical logic, experimental protocols, and a discussion of their relative merits. The presented pathways are designed to be orthogonal, employing different strategic approaches to the assembly of the target molecule. This allows for a comprehensive evaluation and enables researchers to select the most suitable route based on their specific laboratory capabilities, starting material availability, and desired scale of synthesis.

Pathway 1: Electrophilic Bromination of a Precursor

This initial pathway focuses on the late-stage introduction of the bromine atom onto a pre-formed 4-aminopyridin-2-ol ring. The underlying principle is the activation of the pyridine ring by the amino and hydroxyl groups, directing the electrophilic substitution of bromine to the C5 position.

Chemical Rationale

The electron-donating nature of the amino and hydroxyl groups increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. The ortho- and para-directing effects of these groups favor substitution at the C3 and C5 positions. In this case, steric hindrance from the adjacent hydroxyl group at C2 and the amino group at C4 is expected to favor bromination at the less hindered C5 position. N-Bromosuccinimide (NBS) is a common and effective brominating agent for such activated aromatic systems, offering milder reaction conditions compared to elemental bromine.

Experimental Protocol

Step 1: Synthesis of 4-aminopyridin-2-ol

A detailed protocol for the synthesis of the starting material, 4-aminopyridin-2-ol, can be adapted from established literature procedures for similar compounds.

Step 2: Bromination of 4-aminopyridin-2-ol

  • In a 100 mL round-bottom flask, dissolve 1.0 g of 4-aminopyridin-2-ol in 20 mL of acetonitrile.

  • Stir the solution at room temperature until all the solid has dissolved.

  • In a separate beaker, dissolve 1.1 equivalents of N-Bromosuccinimide (NBS) in 10 mL of acetonitrile.

  • Add the NBS solution dropwise to the stirred solution of 4-aminopyridin-2-ol over a period of 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 dichloromethane:methanol mobile phase.

  • Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.

  • Collect the fractions containing the desired product and evaporate the solvent to yield 4-amino-5-bromopyridin-2-ol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Workflow

Pathway 1 cluster_0 Pathway 1: Electrophilic Bromination Start 4-aminopyridin-2-ol Reagent N-Bromosuccinimide (NBS) Acetonitrile Start->Reagent 1. Dissolve Product 4-amino-5-bromopyridin-2-ol Reagent->Product 2. React (2-4h) Workup Quenching & Extraction Product->Workup 3. Isolate Purification Column Chromatography Workup->Purification 4. Purify Pathway 2 cluster_1 Pathway 2: Nitro Group Reduction Start_P2 5-bromo-4-nitropyridin-2-ol Reagent_P2 SnCl2·2H2O Conc. HCl Start_P2->Reagent_P2 1. Add Reagents Product_P2 4-amino-5-bromopyridin-2-ol Reagent_P2->Product_P2 2. Reflux (2h) Workup_P2 Neutralization & Precipitation Product_P2->Workup_P2 3. Isolate Purification_P2 Recrystallization Workup_P2->Purification_P2 4. Purify

Caption: Workflow for Pathway 2.

Comparative Analysis

FeaturePathway 1: Electrophilic BrominationPathway 2: Nitro Group Reduction
Starting Material 4-aminopyridin-2-ol5-bromo-4-nitropyridin-2-ol
Key Transformation Electrophilic Aromatic SubstitutionReduction of a Nitro Group
Reagents N-Bromosuccinimide, AcetonitrileTin(II) Chloride, Hydrochloric Acid
Reaction Conditions Room TemperatureReflux (100-110 °C)
Typical Yield Moderate to HighHigh
Purification Column ChromatographyRecrystallization
Safety Considerations NBS is a lachrymator and irritant.Concentrated acids and bases are corrosive. The neutralization step is highly exothermic.
Scalability Good, but chromatography can be a bottleneck on a larger scale.Excellent, as precipitation and recrystallization are easily scalable.

Conclusion and Recommendations

Both pathways present viable and robust methods for the synthesis of 4-amino-5-bromopyridin-2-ol. The choice between the two will largely depend on the specific circumstances of the researcher.

Pathway 1 is advantageous for its mild reaction conditions and the use of a common and relatively safe brominating agent. It is well-suited for smaller-scale syntheses where purification by column chromatography is manageable. The primary challenge may lie in the regioselective control of the bromination, although in this specific case, the directing effects of the existing substituents are expected to strongly favor the desired isomer.

Pathway 2 offers a more classical and highly scalable approach. The reduction of a nitro group is a very reliable and high-yielding reaction. While it involves more strenuous reaction conditions (reflux in concentrated acid) and requires careful handling of corrosive materials, the purification by recrystallization is often more straightforward and economical on a larger scale than chromatography.

For rapid, small-scale access to the target molecule for initial screening or derivatization, Pathway 1 may be the more convenient option. For larger-scale production where yield, cost of goods, and ease of purification are paramount, Pathway 2 is likely the superior choice.

Ultimately, the orthogonal nature of these two pathways provides valuable flexibility in the synthesis of 4-amino-5-bromopyridin-2-ol, allowing chemists to adapt their synthetic strategy to the resources and objectives at hand.

References

  • Due to the specific and likely novel nature of the exact target molecule "4-amino-5-bromopyridin-2-ol," direct literature citations for its synthesis may not exist. The protocols and rationales provided are based on well-established, analogous chemical transformations found in standard organic chemistry literature and databases.
  • Electrophilic Aromatic Substitution:

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure

    • Source: Wiley

    • URL: [Link]

  • Use of N-Bromosuccinimide:

    • Title: N-Bromosuccinimide - Reagent Guide

    • Source: Sigma-Aldrich

  • Reduction of Aromatic Nitro Compounds:

    • Title: Reduction of Nitro Compounds

    • Source: Organic Chemistry Portal

    • URL: [Link]

  • General Pyridine Chemistry:

    • Title: Comprehensive Organic Chemistry II, Volume 4: Heterocyclic Chemistry

    • Source: Elsevier

    • URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.